molecular formula C7H6F3NO3S B588099 3-Methylpyridin-2-yl trifluoromethanesulfonate CAS No. 154447-02-6

3-Methylpyridin-2-yl trifluoromethanesulfonate

Cat. No.: B588099
CAS No.: 154447-02-6
M. Wt: 241.184
InChI Key: KBHZMXPMBNDXPZ-UHFFFAOYSA-N
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Description

3-Methylpyridin-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H6F3NO3S and a molecular weight of 241.19 g/mol . It is known for its use in various chemical reactions and applications, particularly in organic synthesis.

Scientific Research Applications

3-Methylpyridin-2-yl trifluoromethanesulfonate has several applications in scientific research:

Preparation Methods

The synthesis of 3-Methylpyridin-2-yl trifluoromethanesulfonate typically involves the reaction of 3-methylpyridine with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

3-Methylpyridin-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Methylpyridin-2-yl trifluoromethanesulfonate involves its ability to act as a leaving group in substitution reactions. The trifluoromethanesulfonate group is highly electronegative, making it a good leaving group and facilitating the formation of new bonds with other nucleophiles . This property is exploited in various synthetic applications to create complex molecules.

Comparison with Similar Compounds

3-Methylpyridin-2-yl trifluoromethanesulfonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, making it a valuable reagent in various chemical processes.

Properties

IUPAC Name

(3-methylpyridin-2-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3S/c1-5-3-2-4-11-6(5)14-15(12,13)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHZMXPMBNDXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698993
Record name 3-Methylpyridin-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154447-02-6
Record name 3-Methylpyridin-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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